![molecular formula C7H13ClN4O2 B1432259 [3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1417566-87-0](/img/structure/B1432259.png)

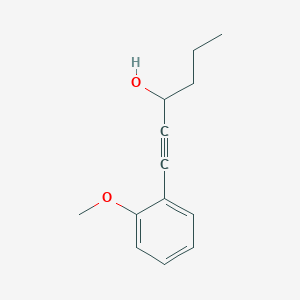

[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to it .

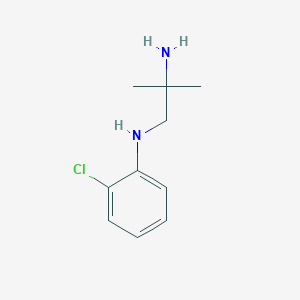

Molecular Structure Analysis

The molecular structure of pyrazoles generally consists of a five-membered ring with varying substituents. The exact structure of your compound would depend on the position and orientation of the methyl, nitro, and propylamine groups .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the substituents present on the ring . Your compound, with its nitro and amine groups, could potentially participate in a variety of reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are often solids at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique

Synthesis and Bioactive Compound Development

Pyrazole derivatives, including structures related to [3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride, have been synthesized and characterized for their potential bioactive properties. For instance, the synthesis of pyrazole derivatives has been studied for their antitumor, antifungal, and antibacterial activities. These compounds exhibit biological activity by interacting with various biomolecular targets, providing insights into their pharmacophore sites for future drug development (Titi et al., 2020).

Material Science and Dye Development

In the realm of material science and dye development, pyrazole derivatives have shown significant utility. They have been used in the synthesis of heterocyclic disazo dyes, demonstrating the versatility of pyrazole-based compounds in creating materials with specific optical properties. These dyes have applications ranging from biological staining to the development of materials with tailored electronic properties (Karcı & Karcı, 2008).

Catalysis and Chemical Synthesis

Pyrazole derivatives serve as catalysts and intermediates in various chemical synthesis processes, contributing to the development of novel synthetic routes and the efficient production of complex molecules. For example, the use of L-proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines showcases the role of pyrazole derivatives in facilitating multiple bond-forming events in a single operational step, leading to compounds with potential pharmaceutical applications (Gunasekaran et al., 2014).

Structural and Mechanistic Studies

Research on pyrazole derivatives extends to structural and mechanistic studies, which are crucial for understanding their reactivity and interaction with biological systems. Investigations into the X-ray crystal structures and DFT studies of pyrazole derivatives help elucidate the impact of intramolecular hydrogen bonding on their chemical reactivity and stability. This knowledge is instrumental in designing pyrazole-based compounds with desired biological or physical properties (Szlachcic et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

It is known that similar compounds can form complexes through hydrogen bonds and van der waals interactions . They may also undergo nucleophilic addition and intramolecular cyclization reactions

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Result of Action

Related compounds have shown a wide range of biological activities, including antileishmanial and antimalarial activities

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-6-5-7(11(12)13)9-10(6)4-2-3-8;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRITXDPIYBXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1432182.png)

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)